molecular formula C10H13B B3305070 1-Bromo-2-methyl-4-(propan-2-YL)benzene CAS No. 92243-75-9

1-Bromo-2-methyl-4-(propan-2-YL)benzene

Cat. No.: B3305070
CAS No.: 92243-75-9
M. Wt: 213.11 g/mol
InChI Key: JYXOCDNYFHKKIE-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(propan-2-YL)benzene is an organic compound with the molecular formula C10H13Br. It is a brominated aromatic hydrocarbon, characterized by a benzene ring substituted with a bromine atom, a methyl group, and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-2-methyl-4-(propan-2-YL)benzene can be synthesized through several methods:

    Electrophilic Aromatic Substitution: This method involves the bromination of 2-methyl-4-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

    Suzuki-Miyaura Coupling: This method involves the coupling of 2-methyl-4-(propan-2-yl)phenylboronic acid with a brominating agent in the presence of a palladium catalyst.

Chemical Reactions Analysis

1-Bromo-2-methyl-4-(propan-2-YL)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-methyl-4-(propan-2-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-YL)benzene depends on the specific chemical reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

1-Bromo-2-methyl-4-(propan-2-YL)benzene can be compared with similar compounds such as:

    1-Bromo-2-isopropylbenzene: This compound has a similar structure but lacks the methyl group on the benzene ring.

    1-Bromo-4-methyl-2-(propan-2-yl)benzene: This compound has the same substituents but in different positions on the benzene ring.

    1-Bromo-2-methyl-4-(2-propen-1-yl)benzene: This compound has a propenyl group instead of an isopropyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

1-bromo-2-methyl-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOCDNYFHKKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92243-75-9
Record name 1-bromo-2-methyl-4-(propan-2-yl)benzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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